molecular formula C11H12N2O B012390 [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS No. 103573-92-8

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Cat. No.: B012390
CAS No.: 103573-92-8
M. Wt: 188.23 g/mol
InChI Key: FSLVBXCLXDGFRE-UHFFFAOYSA-N
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Description

Significance and Research Context of Imidazole-Containing Phenylmethanols

Imidazole (B134444), a five-membered heterocyclic ring with two nitrogen atoms, is a crucial pharmacophore in medicinal chemistry due to its desirable properties like high stability, water solubility, and hydrogen bonding capability. ijsrtjournal.comnih.gov When incorporated into a phenylmethanol structure, the resulting compounds exhibit a wide range of biological activities. These compounds are of particular interest in the development of novel therapeutic agents. The imidazole moiety can interact with various biological targets, including enzymes and receptors, making it a valuable component in drug design. ijsrtjournal.comnih.gov

The phenylmethanol portion of the molecule also contributes to its chemical reactivity and potential for diverse applications. This structural combination allows for the synthesis of a wide array of derivatives with tailored properties. Researchers are actively exploring these compounds for their potential in treating a variety of conditions.

Historical Perspective on the Study of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol and Related Compounds

The study of imidazole-containing compounds has a rich history, with the imidazole ring itself first being reported by Arthur Rudolf Hantzsch in 1887. nih.gov Over the decades, the significance of the imidazole nucleus in both natural products, such as the amino acid histidine, and synthetic pharmaceuticals has become increasingly apparent. nih.gov This has led to the development of numerous imidazole-based drugs with a broad spectrum of therapeutic applications, including antifungal, antihypertensive, and anticancer agents. nih.govwikipedia.org

The specific compound, this compound, has emerged from this broader context of imidazole chemistry. Its synthesis and investigation are part of the ongoing effort to create novel molecules with improved efficacy and novel mechanisms of action. The exploration of related structures, such as imidazole-containing chalcones, further highlights the continued interest in this class of compounds for their potential therapeutic benefits. mdpi.com

Scope and Objectives of Research on this compound

Current research on this compound is multifaceted, with several key objectives guiding scientific inquiry. A primary focus is its application as a building block in the synthesis of more complex pharmaceutical compounds. lookchem.com Its bifunctional nature, possessing both a reactive alcohol group and the versatile imidazole ring, makes it an attractive starting material for creating new molecular entities.

Another significant area of investigation is its potential as a ligand for specific receptors in the central nervous system, with the aim of developing treatments for various neurological disorders. lookchem.com Furthermore, its use as a chiral auxiliary in asymmetric synthesis is being explored, which is crucial for the production of enantiomerically pure compounds in the pharmaceutical industry. lookchem.com The overarching goal of this research is to fully elucidate the chemical properties and potential applications of this compound, thereby paving the way for new discoveries in medicinal and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLVBXCLXDGFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575387
Record name {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103573-92-8
Record name {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 1h Imidazol 1 Ylmethyl Phenyl Methanol

Retrosynthetic Analysis and Key Precursors for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points guide the synthetic strategy: the C-N bond linking the benzyl (B1604629) group to the imidazole (B134444) ring and the C-O bond of the benzyl alcohol.

Disconnection Approach A: C-N Bond Disconnection

The most direct retrosynthetic disconnection is at the benzylic C-N bond. This cleavage suggests that the molecule can be assembled via the N-alkylation of imidazole with a suitable electrophilic benzyl derivative. This leads to two key precursors:

Imidazole : The nucleophilic heterocycle.

A 4-(halomethyl)benzyl alcohol derivative : An electrophilic partner, such as 4-(bromomethyl)benzyl alcohol or 4-(chloromethyl)benzyl alcohol. To prevent side reactions, the hydroxyl group might require protection (e.g., as a silyl ether or acetate) prior to the alkylation step.

Disconnection Approach B: Functional Group Interconversion (FGI) followed by C-N Bond Disconnection

An alternative strategy involves a functional group interconversion of the primary alcohol to a more stable aldehyde. This retrosynthetic step points to [4-(1H-Imidazol-1-ylmethyl)benzaldehyde] as a key intermediate. This aldehyde can then be disconnected at the C-N bond, leading to:

Imidazole : The nucleophile.

4-(halomethyl)benzaldehyde : A common electrophilic starting material.

The final step in the forward synthesis for this route would be the reduction of the aldehyde to the primary alcohol, a common and high-yielding transformation. This approach is often preferred as aldehydes can be more stable and easier to handle than the corresponding benzyl halides with a free hydroxyl group.

Table 1: Key Precursors for the Synthesis of this compound

Retrosynthetic Approach Key Precursors Role in Synthesis
C-N Disconnection Imidazole Nucleophile
4-(Bromomethyl)benzyl alcohol (or protected form) Electrophile
FGI & C-N Disconnection Imidazole Nucleophile
4-(Halomethyl)benzaldehyde Electrophile

Classical and Modern Synthetic Routes to this compound

The synthetic routes to this compound can be broadly categorized into multi-step approaches, which involve the isolation of intermediates, and one-pot strategies that enhance efficiency by combining multiple transformations in a single reaction vessel.

Multi-step synthesis provides a robust and controlled method for preparing the target compound, allowing for the purification of intermediates at each stage. A common and logical sequence is based on the second retrosynthetic approach involving an aldehyde intermediate.

Synthesis of the Aldehyde Intermediate : The synthesis begins with the N-alkylation of imidazole with 4-(bromomethyl)benzaldehyde. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, often in the presence of a weak base such as potassium carbonate (K₂CO₃) to neutralize the HBr formed during the reaction. This step yields the key intermediate, [4-(1H-Imidazol-1-ylmethyl)benzaldehyde].

Reduction to the Alcohol : The final step is the reduction of the aldehyde functional group to a primary alcohol. This is a standard transformation in organic synthesis and can be achieved with high selectivity using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol nih.gov. The reaction is typically clean and proceeds with high yield, providing the final product, this compound. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could also be used, though NaBH₄ is often preferred for its greater functional group tolerance and safer handling nih.gov.

This two-step approach is reliable and allows for straightforward purification and characterization of both the intermediate and the final product.

One-pot syntheses are designed to improve efficiency, reduce waste, and save time by avoiding the isolation and purification of intermediates nih.gov. While a specific one-pot procedure for this compound is not extensively documented, the principles of multicomponent reactions common in imidazole synthesis can be applied asianpubs.orgnih.gov.

A hypothetical one-pot strategy could involve the reaction of 4-(bromomethyl)benzaldehyde, imidazole, and a reducing agent in a single flask. However, careful control of reaction conditions would be necessary to prevent the premature reduction of the starting aldehyde before the alkylation step is complete. A more feasible approach might involve a sequential one-pot process where the N-alkylation is first completed, followed by the in-situ addition of the reducing agent without isolating the intermediate aldehyde. Such strategies are central to modern synthetic chemistry, aiming to streamline processes and reduce the environmental impact of chemical synthesis nih.govasianpubs.org.

Table 2: Comparison of Synthetic Strategies

Feature Multi-Step Synthesis One-Pot Reaction Strategy
Efficiency Lower; requires isolation of intermediates. Higher; multiple steps in one vessel. nih.gov
Control High; allows for purification at each step. Lower; requires careful optimization of conditions.
Waste Generation Higher; due to multiple workups and purifications. Lower; reduced solvent and material usage. asianpubs.org
Time More time-consuming. Faster.

| Applicability | Well-established and reliable. | Modern, efficient, but may require more development. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances uniroma1.it. The synthesis of imidazole derivatives, including this compound, can be made more environmentally friendly by adopting these principles.

Solvent Selection : Traditional syntheses often use polar aprotic solvents like DMF, which have associated health and environmental risks. Green alternatives include using safer solvents like ethanol or even water, where possible nih.gov. Some modern imidazole syntheses have been developed under solvent-free conditions, which represents a significant improvement asianpubs.org.

Energy Efficiency : The use of microwave irradiation is a key green chemistry technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption nih.gov. This has been successfully applied to the synthesis of various imidazole-containing compounds.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The described multi-step synthesis has a relatively good atom economy, with the main byproduct being a salt (e.g., NaBr or KBr).

Catalysis : Employing catalytic reagents instead of stoichiometric ones reduces waste. As discussed in the next section, catalytic approaches can be integrated into the synthesis to improve its green profile.

By focusing on these areas, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Catalytic Approaches in the Formation of this compound

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of organic synthesis. In the context of forming this compound, catalytic methods can be applied primarily to the crucial C-N bond-forming step.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants researchgate.net. While the N-alkylation of imidazole with a benzyl halide can proceed thermally with a base, the reaction can potentially be accelerated and performed under milder conditions using a homogeneous catalyst.

Transition metal complexes are often employed as homogeneous catalysts for C-N cross-coupling reactions. For instance, copper(I) or palladium(0) complexes could potentially catalyze the coupling of imidazole with a benzyl halide. Although more commonly applied to aryl halides (Buchwald-Hartwig amination), related systems for N-alkylation exist. The use of a catalyst can lead to several advantages:

Milder Reaction Conditions : Catalytic cycles can lower the activation energy of the reaction, allowing it to proceed at lower temperatures.

Higher Yields and Purity : Catalysts can improve selectivity and reduce the formation of side products, leading to higher isolated yields and cleaner reaction profiles.

Reduced Waste : Using a small amount of a catalyst is preferable to using a stoichiometric amount of a promoter, aligning with the principles of green chemistry researchgate.net.

Table 3: Potential Homogeneous Catalysts for C-N Bond Formation

Catalyst Type Metal Center Potential Role in Synthesis Advantages
Copper-based Cu(I) Catalyzes N-alkylation of imidazole. Inexpensive, readily available, effective for N-heterocycles.
Palladium-based Pd(0) Catalyzes C-N cross-coupling reactions. High activity and broad substrate scope.

| Organocatalysts | e.g., Proline | Can activate electrophiles or nucleophiles. | Metal-free, environmentally benign. tsijournals.com |

While specific applications of homogeneous catalysis for the synthesis of this exact molecule are not widely reported, the extensive literature on catalytic C-N bond formation provides a strong basis for developing such efficient and selective methods.

Heterogeneous Catalysis

A comprehensive review of scientific literature and chemical databases indicates a notable absence of studies specifically detailing the synthesis of this compound through methods involving heterogeneous catalysis. While the N-alkylation of imidazole with a suitable benzyl halide is a primary route for creating the core structure of this compound, research literature focusing on the application of solid-phase catalysts—such as zeolites, metal oxides, or supported metal catalysts—to this particular synthesis is not available. General methodologies for the heterogeneous catalytic N-alkylation of imidazoles exist, but their direct application, optimization, and results for the synthesis of this compound have not been documented in peer-reviewed publications.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Detailed research focused on the systematic optimization of reaction conditions to maximize the yield of this compound has not been published. Synthetic reports for this compound are not prevalent in the academic literature, and as a result, studies investigating the specific effects of variables such as temperature, solvent, catalyst loading, and reaction time on synthetic yield are not available. While general principles of optimizing nucleophilic substitution reactions for imidazole derivatives are well-established, specific data tables, comparative studies, and detailed research findings for the synthesis of this compound are absent from the current body of scientific work.

Purification and Characterization Techniques in Synthetic Studies of this compound

Following its synthesis, the purification and structural confirmation of this compound rely on standard and widely adopted laboratory techniques. These methods are essential for isolating the target compound from unreacted starting materials, byproducts, and solvents, and for verifying its chemical identity and purity.

Purification Techniques:

The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization: This technique involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent system is critical for effective purification.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is employed. The crude mixture is loaded onto a column packed with silica gel, and a solvent (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. The polarity of the eluent is optimized to ensure that the target compound is isolated in pure fractions, which are then combined and concentrated.

Characterization Techniques:

A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the imidazole ring, the methylene (B1212753) bridge (-CH₂-), the phenyl ring, and the hydroxyl group (-OH).

¹³C NMR: This analysis detects the carbon atoms in the molecule, providing information on the carbon skeleton. Each unique carbon atom in the imidazole ring, the phenyl ring, the methylene group, and the methanol carbon would produce a distinct signal.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include a broad peak characteristic of the O-H stretch from the alcohol group, C-H stretching from the aromatic and aliphatic parts, and C=N and C=C stretching vibrations from the imidazole and phenyl rings.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer further structural evidence.

The table below summarizes the expected outcomes from these characterization techniques for this compound.

Technique Purpose Expected Observations for this compound
¹H NMR Determines proton frameworkSignals for imidazole, phenyl, methylene (-CH₂-), and hydroxyl (-OH) protons.
¹³C NMR Determines carbon skeletonSignals for each unique carbon in the imidazole ring, phenyl ring, and benzylic positions.
IR Spectroscopy Identifies functional groupsCharacteristic absorptions for O-H (alcohol), C-H (aromatic/aliphatic), C=N, and C=C bonds.
Mass Spectrometry Determines molecular weight and formulaA molecular ion peak corresponding to the mass of C₁₀H₁₀N₂O; HRMS confirms this formula.

Spectroscopic and Computational Elucidation of 4 1h Imidazol 1 Ylmethyl Phenyl Methanol Structure

Advanced Spectroscopic Characterization of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of organic compounds. The following sections detail the expected outcomes from key spectroscopic methods for this compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The imidazole (B134444) ring should display three signals: one for the C2 proton (typically the most downfield, appearing as a singlet), and two for the C4 and C5 protons. The benzylic methylene (B1212753) protons (-CH₂-) connecting the imidazole and phenyl rings would likely appear as a singlet. The four aromatic protons on the para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The methylene protons of the hydroxymethyl group (-CH₂OH) would show a singlet, and the hydroxyl proton (-OH) would also be a singlet, though its chemical shift can be variable and it may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. It is expected to show signals for all unique carbon atoms. The three carbons of the imidazole ring would appear in the aromatic region, typically between δ 115 and 140 ppm. The six carbons of the phenyl ring would also resonate in this region, with the ipso-carbons (C-N and C-CH₂OH) showing distinct shifts. The benzylic methylene carbon and the hydroxymethyl carbon would appear further upfield, typically in the δ 50-65 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Imidazole H-2~7.7-7.9 (s)~137-140
Imidazole H-4~7.1-7.3 (s)~128-130
Imidazole H-5~6.9-7.1 (s)~118-120
Phenyl H-2',6'~7.3-7.5 (d)~128-129
Phenyl H-3',5'~7.2-7.4 (d)~127-128
N-CH₂ -Ph~5.2-5.4 (s)~50-53
Ph-CH₂ OH~4.6-4.8 (s)~63-65
CH₂OH Variable (s)-
Phenyl C-1'-~138-140
Phenyl C-4'-~136-138

Note: Predicted values are based on standard functional group ranges and analysis of similar structures. Solvent is assumed to be CDCl₃ or DMSO-d₆.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For this compound (C₁₁H₁₂N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The monoisotopic mass is calculated to be 188.09496 Da.

In an ESI (Electrospray Ionization) mass spectrum, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺ with a predicted m/z of 189.1022. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 211.0842) and the potassium adduct [M+K]⁺ (m/z 227.0581), may also be observed.

Table 2: Predicted ESI-MS Adducts for this compound

Adduct Formula Calculated m/z
[M+H]⁺C₁₁H₁₃N₂O⁺189.10224
[M+Na]⁺C₁₁H₁₂N₂ONa⁺211.08418
[M+K]⁺C₁₁H₁₂N₂OK⁺227.05812
[M+H-H₂O]⁺C₁₁H₁₁N₂⁺171.09222

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic phenyl and imidazole rings are expected in the 1450-1620 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol would be visible around 1050-1150 cm⁻¹.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of its direct precursor, 4-(1H-imidazol-1-yl)benzaldehyde, provides significant insight.

Table 3: Crystallographic Data for the Related Compound 4-(1H-Imidazol-1-yl)benzaldehyde

Parameter Value
Compound 4-(1H-Imidazol-1-yl)benzaldehyde
Formula C₁₀H₈N₂O
Crystal System Monoclinic
Space Group P2₁/c
Key Feature Angle between imidazole and phenyl rings

Computational Chemistry and Theoretical Studies on this compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic properties of molecules, offering insights that complement experimental data.

While specific DFT studies on this compound are not reported, calculations on analogous imidazole-containing molecules provide a clear framework for what such an analysis would reveal. DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), can be used to optimize the molecule's geometry and calculate its electronic properties.

Key insights from a DFT study would include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. It is expected to show a region of high negative potential (red color) around the imine nitrogen (N-3) of the imidazole ring and the oxygen atom of the hydroxyl group, identifying these as the primary sites for electrophilic attack or hydrogen bonding. Regions of positive potential (blue color) would be located around the hydroxyl proton and the C-H protons.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). For this molecule, the HOMO is likely to be distributed across the electron-rich imidazole and phenyl rings, while the LUMO would also be located over the π-system. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can provide crucial insights into its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

In a typical MD simulation of this compound, the system is first parameterized using a force field, which defines the potential energy of the system as a function of its atomic coordinates. The molecule is then placed in a simulation box, often solvated with water molecules to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a desired temperature and equilibrated under constant temperature and pressure (NPT ensemble). Finally, a production simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the molecule.

Analysis of the MD trajectory can reveal the most stable conformations of this compound. This is often achieved by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time, which indicates the stability of the molecule's conformation. nih.govmdpi.com The root-mean-square fluctuation (RMSF) of individual atoms or groups can highlight the flexible regions of the molecule. For this compound, the methylene linker and the hydroxymethyl group are expected to exhibit higher flexibility compared to the more rigid phenyl and imidazole rings.

Furthermore, MD simulations can elucidate the interactions between the molecule and its surrounding solvent molecules. Analysis of the number and lifetime of hydrogen bonds between the imidazole nitrogen atoms, the hydroxyl group, and water molecules can provide a detailed picture of its solvation and how that influences its conformation. nih.gov

Interactive Data Table: Representative Molecular Dynamics Simulation Parameters for this compound.

ParameterValueDescription
Force FieldCHARMM36A common force field for biomolecular simulations.
SolventTIP3P WaterA standard water model for simulations.
Temperature300 KPhysiological temperature.
Pressure1 atmStandard atmospheric pressure.
Simulation Time100 nsDuration of the production simulation.

Note: The data in this table is representative of a typical molecular dynamics simulation setup for a small molecule like this compound and is for illustrative purposes.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, these calculations can predict various reactivity parameters that are crucial for understanding its chemical behavior. researchgate.netmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations can also be used to determine other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the ability of a molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. The electrophilicity index provides a quantitative measure of the molecule's ability to act as an electrophile.

These reactivity parameters are calculated from the energies of the HOMO and LUMO. For this compound, the imidazole ring, with its nitrogen atoms, and the hydroxyl group are expected to be key sites for electrophilic and nucleophilic interactions, respectively. The phenyl ring acts as a scaffold connecting these functional groups.

Interactive Data Table: Calculated Reactivity Parameters for this compound.

ParameterSymbolCalculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Electron donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2Electron accepting ability
HOMO-LUMO Energy GapΔE5.3Chemical reactivity and stability
Electronegativityχ3.85Ability to attract electrons
Chemical Hardnessη2.65Resistance to change in electron distribution
Global Electrophilicity Indexω2.80Electrophilic nature

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar imidazole derivatives found in the literature. Actual values would require specific DFT calculations for this compound.

Ligand Chemistry and Coordination Complexes of 4 1h Imidazol 1 Ylmethyl Phenyl Methanol

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol as a Ligand in Metal Coordination Chemistry

This compound is a bifunctional organic molecule featuring two distinct potential donor sites for metal ions: the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group. The molecule's architecture, which combines a "soft" nitrogen donor with a "hard" oxygen donor, renders it a potentially adaptable ligand in the field of coordination chemistry. researchgate.net A flexible methylene (B1212753) linker connects the phenyl and imidazole rings, affording a degree of rotational freedom that can influence the geometry of the resulting metal complexes.

Binding Modes and Coordination Sites of the Imidazole and Hydroxyl Groups

The imidazole moiety is a critical component for the coordinating capabilities of this compound. As a heterocyclic aromatic amine, imidazole can coordinate to a metal center via the lone pair of electrons on its sp2-hybridized nitrogen atom, acting as an effective sigma-donor. researchgate.netwikipedia.org The significance of the imidazole group as a ligand is underscored by its presence in biological systems, such as the amino acid histidine, which binds to various metal ions in metalloproteins. wikipedia.org

The hydroxymethyl group (-CH2OH) attached to the phenyl ring presents a secondary coordination site. The oxygen atom of this alcohol functional group can act as a Lewis base, donating a lone pair of electrons to a metal center. This hydroxyl group can coordinate in its neutral form or undergo deprotonation to form a more strongly donating anionic alkoxide. The deprotonation can be facilitated by the addition of a base or can occur upon coordination to a sufficiently Lewis acidic metal ion.

Based on the nature of the metal ion, reaction conditions, and stoichiometry, this compound could exhibit several binding modes:

Monodentate N-coordination: The ligand might bind to a metal center exclusively through the imidazole nitrogen, leaving the hydroxyl group uncoordinated. This mode is more probable with soft metal ions that show a greater affinity for nitrogen donors. jocpr.com

Monodentate O-coordination: Coordination could theoretically occur solely through the hydroxyl oxygen. This is generally less favored for simple alcohols unless the metal ion is particularly "hard" and the reaction is conducted in a non-coordinating solvent.

Bidentate N,O-chelation: The ligand could function as a chelating agent, binding to a single metal center through both the imidazole nitrogen and the hydroxyl oxygen. This would result in the formation of a seven-membered chelate ring. While generally less stable than five- or six-membered rings, the inherent flexibility of the ligand might permit this coordination mode.

Bridging Coordination: The ligand has the potential to bridge two or more metal centers. For instance, the imidazole nitrogen could coordinate to one metal ion, while the hydroxyl oxygen (or the corresponding alkoxide) binds to another. This can lead to the formation of polynuclear complexes or extended coordination polymers. rsc.org

Synthesis and Characterization of Metal Complexes with this compound

Although specific synthetic protocols for metal complexes of this compound are not detailed in current literature, established methods for synthesizing complexes with N,O-donor ligands are applicable. The synthesis would typically involve the reaction of the ligand with a metal salt in an appropriate solvent. ajol.info

The preparation of transition metal complexes would likely involve the reaction of this compound with a salt of a transition metal, such as copper(II), cobalt(II), nickel(II), zinc(II), or ruthenium(II/III). Common solvents for such reactions include methanol, ethanol, or acetonitrile. ajol.inforesearchgate.net The reaction may proceed at room temperature or require heating to promote complex formation. The resulting complexes can often be isolated as crystalline solids through slow evaporation of the solvent or by introducing a less polar co-solvent. A hypothetical reaction might be represented as:

MCl₂ + 2 L → [ML₂Cl₂] or [M(L-H)₂] + 2 HCl

(where L = this compound and L-H represents the deprotonated ligand)

Complexes with main group metals like aluminum(III), tin(IV), or lead(II) could also be synthesized using similar strategies. Metal halides or alkoxides would serve as common precursors. The Lewis acidity of the main group metal would be a determining factor in the structure of the resulting complex and in whether the hydroxyl group coordinates in its neutral or deprotonated form.

Spectroscopic and Structural Analysis of this compound Metal Complexes

A suite of spectroscopic and analytical techniques would be essential for the characterization of any newly synthesized metal complexes to elucidate their structure and properties.

Infrared (IR) Spectroscopy: This technique would confirm the coordination of the ligand. Shifts in the C=N and C=C stretching vibrations of the imidazole ring would indicate its involvement in binding. researchgate.net A shift in the O-H stretching frequency would suggest coordination of the hydroxyl group, while the disappearance of this band would confirm its deprotonation. The emergence of new bands in the far-IR region, corresponding to M-N and M-O stretching vibrations, would offer direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Al(III), ¹H and ¹³C NMR spectroscopy would provide detailed structural information in solution. Coordination of the imidazole and hydroxyl groups would induce shifts in the signals of the protons and carbons proximate to the binding sites. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals that exhibit d-d electronic transitions, like Cu(II), Co(II), and Ni(II), UV-Vis spectroscopy can offer insights into the geometry of the metal center. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction stands as the most definitive method for determining the solid-state structure of a crystalline complex, providing precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net

Elemental Analysis: This would be employed to determine the empirical formula of the complex, thereby corroborating the proposed structure.

Illustrative Data for a Hypothetical Metal Complex of this compound
TechniqueHypothetical ObservationInterpretation
IR (cm⁻¹) Shift of imidazole C=N stretch from ~1670 to ~1650. Disappearance of broad O-H stretch at ~3300. Appearance of a new band at ~450.Coordination of the imidazole nitrogen. Deprotonation and coordination of the hydroxyl group. Formation of an M-O bond.
¹H NMR (ppm) Downfield shift of imidazole protons. Disappearance of the -OH proton signal.Coordination of the imidazole ring. Coordination of the deprotonated hydroxyl group.
UV-Vis (nm) A d-d transition observed at a specific wavelength (e.g., 650 nm).Suggests a particular coordination geometry (e.g., octahedral) for the metal ion.
Elemental Analysis C, H, N analysis results are consistent with the calculated values for the proposed formula.Confirms the stoichiometry of the complex.

Applications of this compound Metal Complexes in Catalysis

While specific catalytic applications for metal complexes of this compound have not been reported, the known catalytic activities of related imidazole-containing ligand complexes suggest several potential areas of exploration:

Oxidation Catalysis: Copper complexes featuring imidazole-containing ligands have been investigated as catalysts for the oxidation of various substrates, including catechols, thereby mimicking the function of certain enzymes. acs.org The presence of both nitrogen and oxygen donors in the coordination sphere can modulate the redox potential of the metal center and, consequently, its catalytic performance.

Metathesis Reactions: Ruthenium complexes that incorporate imidazole ligands have been examined as catalysts for olefin metathesis. mdpi.com The electronic and steric characteristics of the imidazole ligand can be tuned to optimize the reactivity and stability of the catalyst.

Isomerization Reactions: Ruthenium(IV) complexes with imidazole ligands have demonstrated high efficiency as catalysts for the redox isomerization of allylic alcohols. acs.org

Hydrolytic Processes: Zinc(II) complexes with imidazole-containing ligands have been employed as models for hydrolytic enzymes and have shown catalytic efficacy in the hydrolysis of phosphate (B84403) esters. rsc.org

The combination of imidazole and alcohol functionalities within the same molecule offers the potential for synergistic effects in catalysis, where one part of the ligand could bind a substrate while the metal center is responsible for its activation. However, these potential applications remain speculative and await experimental validation.

Homogeneous Catalysis Mediated by this compound Complexes

While specific catalytic activities of metal complexes derived from this compound are not extensively documented in publicly available research, its molecular architecture presents several features that make it a highly promising ligand for homogeneous catalysis. The field of homogeneous catalysis frequently employs organometallic complexes where the ligand framework is crucial for determining the catalyst's performance. researchgate.net

The core of the ligand's potential lies in its imidazole moiety. Imidazole and its derivatives are strong σ-donors that form stable complexes with a wide array of transition metals, including but not limited to palladium, ruthenium, copper, and zinc. nih.govresearchgate.net This stability is a prerequisite for a robust catalyst that can withstand reaction conditions. The N-benzyl substituent attached to the imidazole ring allows for the tuning of steric and electronic properties at the metal center. By modifying the substitution pattern on the phenyl ring, it is possible to influence the catalytic activity and selectivity of the resulting complex.

Complexes involving related imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs) which can be formed from imidazole precursors, have demonstrated high efficacy in a variety of catalytic reactions. mdpi.com These applications include fundamental organic transformations such as carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions. researchgate.netmdpi.comnih.gov This suggests that complexes of this compound could serve as valuable precursors or catalysts in similar synthetic methodologies.

Table 1: Ligand Features and Potential Catalytic Applications

Structural FeatureRelevance to Homogeneous CatalysisPotential Applications (Hypothetical)
Imidazole Ring (N3-donor) Strong σ-donor, forms stable bonds with transition metal centers, anchoring the catalytic site.Cross-coupling reactions, hydrogenation, oxidation.
N-Benzyl Group Provides steric bulk and allows for electronic tuning of the metal center through substitution.Enantioselective catalysis (if chiral), control of reaction selectivity.
Hydroxyl Group (-CH2OH) Can act as a secondary coordination site or be modified to introduce further functionality.Tandem catalysis, water-soluble catalysis.
Flexible Methylene Spacer Allows for conformational adjustments, which can be critical during the catalytic cycle.Optimization of the ligand bite angle for specific transformations.

Heterogeneous Catalysis with Supported this compound Complexes

The transition from homogeneous to heterogeneous catalysis is a key goal in sustainable chemistry, aiming to combine the high selectivity of molecular catalysts with the practical benefits of solid-phase systems, such as easy separation and recyclability. researchgate.net The structure of this compound is particularly well-suited for this purpose due to the presence of the terminal hydroxyl group.

This alcohol functionality serves as a chemical handle for grafting the ligand, or its corresponding metal complex, onto solid supports. Common inorganic supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂), while organic supports can be polymers or resins. The covalent immobilization is typically achieved by reacting the hydroxyl group with the surface of the support, for instance, with surface silanol (B1196071) groups on silica.

Once a metal complex of this compound is anchored to such a support, it functions as a heterogeneous catalyst. While specific examples for this ligand are not prominent in the literature, the strategy is well-established for other functionalized ligands. For example, imidazole-containing ligands have been successfully immobilized on supports like magnetic nanoparticles to create recoverable catalysts for various organic reactions. beilstein-journals.org This approach prevents the leaching of the often expensive or toxic metal catalyst into the product stream and allows for its reuse over multiple cycles. researchgate.net

Table 2: Illustrative Scheme for Heterogenization

StepDescriptionPurpose
1. Complex Formation React this compound with a metal salt (e.g., PdCl₂) to form the homogeneous catalyst.Prepare the active catalytic species.
2. Support Activation Treat a solid support like silica gel to ensure the availability of reactive surface groups (e.g., silanol, Si-OH).Prepare the solid matrix for anchoring.
3. Immobilization React the metal complex with the activated support. The ligand's -OH group forms a covalent bond (e.g., a Si-O-C linkage) with the support.Anchor the molecular catalyst to the solid phase.
4. Washing and Drying Thoroughly wash the resulting material to remove any non-covalently bound species.Purify the final heterogeneous catalyst.

This compound as a Component in Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. nih.gov this compound is an excellent building block (or "tecton") for supramolecular construction because it possesses multiple functional groups capable of engaging in these interactions. The key sites for intermolecular bonding are the imidazole ring, the hydroxyl group, and the aromatic phenyl ring. researchgate.net The interplay between coordination bonds, hydrogen bonding, and π-stacking allows this molecule to form a variety of ordered structures, from discrete assemblies to extended networks. nih.govresearchgate.net

Self-Assembly Processes Involving this compound

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. For this compound, this process is driven by the specific intermolecular forces it can exert. In the absence of metal ions, the dominant interactions are hydrogen bonds and π-π stacking. The hydroxyl group can donate a hydrogen bond to the acceptor nitrogen (N3) of the imidazole ring on a neighboring molecule, leading to the formation of chains or cyclic motifs. rsc.org Simultaneously, the phenyl rings can stack on top of each other, providing additional stabilization.

When metal ions are introduced, the self-assembly process becomes more complex and programmable. The imidazole nitrogen acts as a coordination site, binding to the metal center. Depending on the coordination geometry of the metal (e.g., linear, tetrahedral, octahedral) and the flexibility of the ligand, predictable metal-organic architectures can be formed. These can range from simple dinuclear complexes to one-dimensional coordination polymers or even three-dimensional metal-organic frameworks (MOFs). researchgate.net The benzyl (B1604629) spacer provides flexibility, allowing the ligand to adopt different conformations to satisfy the geometric requirements of the growing network.

Hydrogen Bonding Networks and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. Hydrogen bonding is the most powerful and directional of these forces, making it a primary tool for crystal engineers. nih.govnih.gov

The this compound molecule contains both a strong hydrogen bond donor (the hydroxyl -OH group) and a strong hydrogen bond acceptor (the sp²-hybridized nitrogen of the imidazole ring). The most anticipated and stable hydrogen bond is the O-H···N interaction, which is highly directional and effective in linking molecules together. rsc.orgnih.gov Studies of simpler molecules like (1H-Imidazol-4-yl)methanol and 1H-imidazole-1-methanol confirm that such interactions are fundamental to their crystal packing, leading to the formation of two-dimensional networks and discrete hydrogen-bonded macrocycles.

In addition to this primary interaction, weaker hydrogen bonds such as C-H···O and C-H···π bonds can play a crucial role in consolidating the crystal packing. nih.gov The aromatic C-H bonds of the phenyl ring can interact with the oxygen of the hydroxyl group or the π-electron cloud of an adjacent phenyl or imidazole ring. The combination of these directional hydrogen bonds and non-directional π-π stacking interactions can guide the assembly of the molecules into well-defined one-, two-, or three-dimensional networks, demonstrating the utility of this compound in the rational design of crystalline materials. nih.gov

Table 3: Potential Non-Covalent Interactions and Supramolecular Motifs

Interaction TypeDonorAcceptorResulting Motif
Strong Hydrogen Bond Hydroxyl (-OH)Imidazole Nitrogen (N3)Chains, Rings, Helices
π-π Stacking Phenyl Ring (π-system)Phenyl Ring (π-system)Stacked columns, Herringbone patterns
C-H···O Hydrogen Bond Phenyl/Methylene C-HHydroxyl Oxygen2D Sheets, 3D Networks
C-H···π Interaction Phenyl/Methylene C-HPhenyl/Imidazole Ring (π-system)Interlocking of layers and chains
Coordination Bond Imidazole Nitrogen (N3)Metal IonMetal-Organic Complexes, Coordination Polymers

Biological and Biomedical Research Applications of 4 1h Imidazol 1 Ylmethyl Phenyl Methanol

Evaluation of Biological Activities Related to [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol Derivatives

Derivatives built upon the this compound framework have been extensively evaluated for a range of biological activities. These studies are crucial in identifying lead compounds for further development.

The imidazole (B134444) nucleus is a key pharmacophore known to interact with various biological targets, including receptors and enzymes. longdom.org Derivatives of this compound have been specifically investigated for their inhibitory potential against several key proteins implicated in disease.

Adenosine Receptor Binding: A series of 1H-imidazol-1-yl substituted 8-phenylxanthine analogs were synthesized to explore their binding affinity for adenosine receptors. nih.gov In vitro competition binding studies using human cloned A(1) and A(2A) adenosine receptors demonstrated that these compounds displayed varying degrees of affinity and selectivity, highlighting the influence of the substitution pattern of the (imidazolyl)alkoxy group on the phenyl ring at the C(8) position. nih.gov

Enzyme Inhibition:

Lanosterol 14α-demethylase (CYP51): Azole antifungals, which include derivatives structurally related to this compound, are potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51). researchgate.net A series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters showed significant fungal growth inhibition at low concentrations, with some compounds demonstrating minimal inhibition concentration (MIC) values as low as 0.125 µg/mL against Candida albicans. researchgate.net

Epidermal Growth Factor Receptor (EGFR) and β-ketoacyl-ACP synthase (FabH): Novel imidazole-pyrazole hybrids have been synthesized and screened for their biological activities. researchgate.netasianpubs.orgasianpubs.org Certain derivatives showed potent activity against EGFR, with IC50 values as low as 0.11 µM, and against the bacterial enzyme FabH, with IC50 values around 2.6 µM. researchgate.netasianpubs.orgasianpubs.org

Lactate Dehydrogenase (LDHA): In an in silico study, an imidazole derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, was screened against human lactate dehydrogenase. researchgate.net The results indicated a remarkable binding affinity at the active site of the receptor, with a binding energy of -9.7 kcal/mol, suggesting its potential as an inhibitor. researchgate.net

The biological effects of this compound derivatives have been further characterized through a variety of cellular assays and in vitro studies, confirming their potential as anticancer and antimicrobial agents.

Anticancer Activity:

Novel 4-acetophenone moiety-bearing functionalized imidazole derivatives were evaluated for their anticancer activity against several human cancer cell lines. nih.gov Compounds such as 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one and 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one were identified as promising anticancer agents, showing high cytotoxicity against prostate carcinoma (PPC-1) and glioblastoma (U-87) cell lines, with EC50 values ranging from 3.1 to 47.2 µM. nih.gov

The imidazole-pyrazole hybrids that showed EGFR inhibition also exhibited activity against A549 (lung carcinoma) and HepG2 (liver cancer) cell lines. researchgate.netasianpubs.orgasianpubs.org

Antimicrobial Activity:

Halogenated derivatives of 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles have been synthesized as analogues of the antifungal drug bifonazole. researchgate.net Dichloro and trichloro-derivatives, in particular, demonstrated interesting antimicrobial properties, with inhibitory effects against yeasts (Candida albicans, Cryptococcus neoformans) and Gram-positive bacteria (Staphylococcus aureus) that were similar or superior to bifonazole. researchgate.net Furthermore, their activity against Mycobacterium tuberculosis was superior to reference drugs like clotrimazole and econazole. researchgate.net

Imidazole-containing chalcones have also been identified as potent agents against Aspergillus fumigatus, suggesting another avenue for the development of antifungal therapies based on this core structure. mdpi.com

Compound ClassCell LineActivity MetricResultReference
4-Acetophenone Imidazole DerivativesPPC-1 (Prostate Carcinoma)EC503.1 - 47.2 µM nih.gov
4-Acetophenone Imidazole DerivativesU-87 (Glioblastoma)EC503.1 - 47.2 µM nih.gov
Imidazole-Pyrazole HybridsA549 (Lung Carcinoma)CytotoxicityActive researchgate.netasianpubs.orgasianpubs.org
Imidazole-Pyrazole HybridsHepG2 (Liver Cancer)CytotoxicityActive researchgate.netasianpubs.orgasianpubs.org

Mechanistic Insights into the Biological Interactions of this compound Analogs

To optimize the therapeutic potential of this compound-based compounds, researchers have delved into understanding the molecular mechanisms that govern their biological activity. This involves detailed structure-activity relationship studies and computational modeling.

SAR studies are fundamental to identifying the chemical features of a molecule that are responsible for its biological effects. For imidazole-based compounds, these studies have provided valuable insights for rational drug design.

Influence of Substituents: In a series of antimicrobial 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles, it was found that the introduction of halogen atoms significantly enhanced antifungal effects. researchgate.net Specifically, dichloro and trichloro-derivatives showed the most potent activity, while the replacement of chlorine with fluorine atoms led to inactive compounds, demonstrating a clear SAR for the halogen substitution. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been applied to series of imidazole-containing compounds to mathematically model their biological activity. For a series of imidazole-containing farnesyltransferase inhibitors, a QSAR model was developed with a high correlation coefficient (R²=0.8374), indicating a strong relationship between the calculated molecular descriptors and the observed inhibitory activity. researchgate.net Such models are crucial for predicting the activity of new candidate molecules before their synthesis. researchgate.net

Molecular docking is a computational technique used to predict how a molecule binds to a target protein. This method has been widely used to rationalize the pharmacological results of this compound analogs and to guide the design of more potent derivatives.

Binding Mode Analysis: Docking studies on halogenated antimicrobial pyrazole derivatives were performed to understand their interaction with target enzymes. researchgate.net Similarly, for imidazole-pyrazole hybrids targeting EGFR and FabH, molecular docking was used to analyze the binding of the molecules in the active pockets, revealing key interactions that contribute to their high binding affinity. researchgate.netasianpubs.orgasianpubs.org

Rationalizing Activity: For an imidazole derivative targeting lactate dehydrogenase, docking results showed a high binding affinity at the active site, which was consistent with its potential as an inhibitor. researchgate.net These computational studies provide a molecular-level explanation for the observed biological activities and are instrumental in the principles of drug design, allowing for the targeted modification of scaffolds to improve their interaction with biological targets.

Development of this compound Scaffolds for Therapeutic Agents

The collective research into the derivatives and analogs of this compound underscores the significant potential of this scaffold in medicinal chemistry. The imidazole ring is a versatile component found in many natural products and approved drugs, known for its ability to engage in key binding interactions with biological targets. longdom.orgresearchgate.netasianpubs.org

The combination of the imidazole moiety with the phenylmethanol structure provides a robust and adaptable framework for developing novel therapeutic agents. The demonstrated efficacy of its derivatives against a range of targets—from fungal enzymes and bacterial proteins to cancer-related kinases and metabolic enzymes—highlights its broad applicability. asianpubs.orgresearchgate.netnih.govresearchgate.net Ongoing research focused on SAR and computational modeling continues to refine this scaffold, paving the way for the development of a new generation of targeted therapies for cancer, infectious diseases, and other conditions.

Preclinical Research on Potential Pharmacological Applications

Derivatives of this compound have been synthesized and evaluated in a variety of preclinical models, demonstrating a broad spectrum of biological activities. Research has particularly focused on their potential as anticancer agents and enzyme inhibitors.

Several studies have investigated the anticancer potential of imidazole-based compounds. A series of imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. frontiersin.orgnih.govnih.gov Notably, derivatives 4e and 4f exhibited significant activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. frontiersin.orgnih.gov

In Vitro Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives (IC50, µM)
CompoundA549 (Lung Cancer)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
4e11.19.810.5
4f7.59.38.9

In the realm of targeted cancer therapy, 1-methyl-1H-imidazole derivatives have been developed as potent inhibitors of Janus kinase 2 (Jak2), a key enzyme in the Jak/STAT signaling pathway often dysregulated in myeloproliferative neoplasms. nih.govacs.orgresearchgate.net Compound 19a from this series demonstrated high potency against Jak2 and showed significant tumor growth inhibition in a UKE-1 xenograft model. nih.govacs.orgresearchgate.net

Furthermore, research into cancer immunotherapy has led to the development of 4-phenyl-1H-indazole derivatives as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. nih.gov Compound Z13 exhibited potent inhibitory activity in a homogeneous time-resolved fluorescence (HTRF) binding assay with an IC50 of 189.6 nM. nih.gov This compound also showed significant in vivo antitumor efficacy in a B16-F10 melanoma model. nih.gov

Beyond cancer, derivatives of the core imidazole structure have been investigated as inhibitors of other key enzymes. A series of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives were designed and synthesized as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. researchgate.net Compound 4f from this series was identified as a promising candidate with an IC50 value of 0.64 μM for xanthine oxidase inhibition. nih.gov

In Vitro Xanthine Oxidase Inhibitory Activity of 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives
CompoundIC50 (µM)
4f0.64

Modulation of Biological Pathways by this compound Derivatives

The therapeutic potential of these derivatives stems from their ability to interact with and modulate specific biological pathways implicated in disease pathogenesis.

The anticancer activity of the imidazole-based N-phenylbenzamide derivatives is attributed to their interaction with ABL1 kinase. frontiersin.orgnih.govnih.gov Molecular dynamic simulations have shown that the active derivatives form stable complexes with the ABL1 kinase protein, suggesting a mechanism of action that involves the inhibition of this key signaling molecule. frontiersin.orgnih.gov

Similarly, the 1-methyl-1H-imidazole derivatives exert their anticancer effects by targeting the Jak/STAT pathway. nih.govacs.orgresearchgate.net By inhibiting Jak2, these compounds can block the downstream signaling events that lead to cellular proliferation and resistance to apoptosis in cancer cells. nih.govresearchgate.net

The 4-phenyl-1H-indazole derivatives function by disrupting the interaction between PD-1 and PD-L1, a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. nih.gov By inhibiting this interaction, these small molecules can reactivate the host's antitumor immune response. nih.gov Flow cytometry analysis has demonstrated that compound Z13 inhibits tumor growth in vivo by activating the tumor immune microenvironment. nih.gov

The 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives modulate the purine metabolism pathway by inhibiting xanthine oxidase. nih.gov A Lineweaver-Burk plot analysis revealed that compound 4f acts as a mixed-type inhibitor of xanthine oxidase, indicating a complex interaction with the enzyme. nih.gov This inhibition leads to a reduction in the production of uric acid, highlighting its potential for managing hyperuricemia.

Applications of 4 1h Imidazol 1 Ylmethyl Phenyl Methanol in Materials Science and Sensor Development

Incorporation of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol into Polymeric Materials

The bifunctional nature of this compound, possessing both a polymerizable or graftable hydroxyl group and a functional imidazole (B134444) ring, theoretically positions it as an attractive monomer or modifying agent for the creation of advanced polymeric materials.

Preparation of Functional Polymers

The hydroxyl group in this compound can potentially serve as an initiation site for ring-opening polymerization of cyclic monomers, such as lactones or epoxides, leading to the formation of graft copolymers. Furthermore, it can be chemically modified, for instance, by esterification with acrylic or methacrylic acid, to yield a vinyl monomer suitable for conventional free-radical or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.edu The incorporation of the imidazole-containing unit into the polymer backbone or as a side chain would imbue the resulting material with the specific properties of the imidazole group. However, a direct search of scientific literature did not yield specific examples of polymers synthesized using this compound.

Modifying Polymer Properties for Specific Applications

The imidazole group is known to participate in hydrogen bonding, act as a proton acceptor or donor, and coordinate with metal ions. mdpi.com The integration of the this compound moiety into a polymer could therefore be expected to enhance properties such as:

Adhesion: The hydrogen bonding capability of the imidazole ring could improve the adhesive properties of the polymer to various substrates.

Thermal Stability: The aromatic nature of both the phenyl and imidazole rings might contribute to increased thermal stability of the polymer. Research on copolymers containing other imidazole derivatives has shown enhanced thermal stability compared to their non-imidazole counterparts. researchgate.net

Conductivity: The proton-donating and accepting nature of the imidazole group makes it a candidate for applications in proton-conducting membranes for fuel cells, particularly under anhydrous conditions. researchgate.net

Metal Ion Chelation: The nitrogen atoms in the imidazole ring can chelate with various metal ions, making the polymer suitable for applications in water treatment, catalysis, or as a scaffold for creating metallopolymers with interesting optical or magnetic properties.

Role of this compound in Advanced Materials

The imidazole functionality is a key component in the design of various advanced materials, including metal-organic frameworks and functionalized nanomaterials.

Nanomaterials Functionalized with this compound

The surface modification of nanomaterials is crucial for their dispersion in various matrices and for imbuing them with specific functionalities. wiley-vch.de The hydroxyl group of this compound could be used to graft this molecule onto the surface of metal oxide nanoparticles (e.g., silica (B1680970), titania) through condensation reactions. This would result in a surface decorated with imidazole groups, which could then be used for various applications, such as:

Improving Dispersion: The functionalized surface could improve the compatibility and dispersion of the nanomaterials within a polymer matrix.

Catalysis: The imidazole-functionalized nanoparticles could act as supports for catalytic metal nanoparticles.

Sensing: The imidazole groups on the surface could serve as recognition sites for specific analytes.

Studies have shown the successful coating of copper nanoparticles with other imidazole compounds to prevent oxidation and improve sintering properties. mdpi.com However, specific research detailing the functionalization of nanomaterials with this compound is currently absent from the literature.

This compound in Chemical Sensing and Biosensing

The imidazole moiety is a well-known recognition element in the design of chemical sensors and biosensors due to its ability to interact with various species through hydrogen bonding and coordination. nih.govnih.govrsc.org Imidazole-based sensors have been developed for the detection of anions, metal ions, and small organic molecules. nih.govrsc.org

Theoretically, this compound could be utilized in sensor development in several ways:

As a molecular receptor where the imidazole ring binds to the target analyte, leading to a detectable change in an optical or electrochemical signal.

As a building block for a larger, more complex sensor molecule.

As a functional monomer to create a polymer film for a sensor device. For instance, imidazole-assisted film-based fluorescent sensors have been developed for the detection of hydrazine. rsc.org

While the potential is evident, and research exists on sensors utilizing other imidazole derivatives, there is no specific literature demonstrating the application of this compound in either chemical sensing or biosensing.

Design of Chemo- and Biosensors Utilizing this compound

The design of chemo- and biosensors based on this compound leverages the inherent properties of its constituent functional groups. The imidazole moiety, with its nitrogen atoms possessing available lone pairs of electrons, can act as an effective recognition site for a variety of analytes, including metal ions and protons (pH sensing). The benzyl (B1604629) alcohol group, on the other hand, provides a convenient point for further chemical modification, allowing the molecule to be anchored to surfaces or integrated into larger polymer structures.

Chemosensor Design:

In the design of chemosensors, this compound can be functionalized to create fluorescent or colorimetric probes. For instance, the alcohol group can be esterified or etherified with a fluorophore. The binding of an analyte to the imidazole ring could then induce a change in the electronic properties of the molecule, leading to a detectable change in the fluorescence or color of the attached dye. This "turn-off" or "turn-on" response forms the basis of the sensing mechanism.

Research on other imidazole-based fluorescent chemosensors has demonstrated their efficacy in detecting metal ions such as iron(III) (Fe³⁺). nih.gov A similar principle could be applied to sensors derived from this compound.

Biosensor Design:

For biosensing applications, the benzyl alcohol group of this compound can be used to covalently attach the molecule to the surface of a transducer, such as an electrode or a nanoparticle. This immobilization is a critical step in creating a stable and reusable biosensor. The imidazole group can then be used to coordinate with metal centers in metalloproteins or to interact with specific biological molecules.

Furthermore, the synthesis of imidazole-containing chalcones from related benzaldehydes has been explored for their biological activities. mdpi.com This suggests that derivatives of this compound could be designed to interact with specific biological targets.

A hypothetical design for a fluorescent chemosensor based on this compound is presented below:

ComponentFunctionExample
Recognition Moiety Binds selectively to the target analyte.Imidazole ring of this compound
Signal Transducer Converts the binding event into a measurable signal.A fluorophore attached to the benzyl alcohol group.
Linker Connects the recognition moiety to the transducer.An ester or ether linkage.

This table represents a hypothetical design based on the known functionalities of the compound's constituent parts.

Sensing Mechanisms and Selectivity

The sensing mechanism of a sensor derived from this compound would be dictated by the nature of the analyte and the specific design of the sensor molecule.

Potential Sensing Mechanisms:

Chelation-Enhanced or -Quenched Fluorescence (CHEF/CHQF): The binding of a metal ion to the imidazole ring can alter the photophysical properties of a nearby fluorophore. If the binding enhances fluorescence, it is a CHEF mechanism. If it leads to a decrease in fluorescence, it is a CHQF mechanism, as seen with some iron(III) sensors. nih.gov

Intramolecular Charge Transfer (ICT): Analyte binding can modify the electron-donating or -withdrawing nature of the imidazole ring, affecting an ICT process within the sensor molecule and leading to a shift in the fluorescence emission wavelength or intensity.

Photoinduced Electron Transfer (PET): The imidazole nitrogen can act as a PET donor, quenching the fluorescence of an attached fluorophore. Upon binding to a cation, the PET process can be inhibited, leading to a "turn-on" fluorescence response.

Electrochemical Sensing: When immobilized on an electrode surface, the interaction of the imidazole group with an analyte can alter the electrochemical properties of the surface, which can be detected by techniques such as cyclic voltammetry or electrochemical impedance spectroscopy.

Selectivity:

The selectivity of a sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. For sensors based on this compound, selectivity can be achieved through several strategies:

Modification of the Imidazole Ring: Introducing substituents on the imidazole ring can sterically and electronically tune its binding pocket, favoring the binding of a specific analyte.

Introduction of Additional Binding Sites: The phenyl ring can be further functionalized with other coordinating groups to create a multidentate ligand that exhibits high selectivity for a particular metal ion through the chelate effect.

Control of the Sensing Environment: The selectivity of pH sensors, for example, is inherently tied to the pKa of the imidazole group, which can be modulated by the molecular structure and the solvent environment.

The following table provides a hypothetical summary of the potential performance of a fluorescent sensor derived from this compound for the detection of a specific metal ion.

ParameterHypothetical Value
Analyte Metal Ion (e.g., Cu²⁺)
Detection Limit 10 nM
Linear Range 0.1 - 10 µM
Response Time < 1 minute
Selectivity High selectivity over other common cations (Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Zn²⁺)

This table presents hypothetical data for illustrative purposes, as experimental data for a sensor based on this specific compound is not currently available.

Future research on the chemical compound this compound is poised to explore diverse and innovative avenues, spanning from sustainable synthesis to the development of advanced materials. The unique structural combination of an imidazole ring, a phenyl group, and a methanol functional group makes it a versatile candidate for a wide range of scientific investigations. Emerging research will likely focus on harnessing these features to create novel applications in medicine, catalysis, and materials science.

Conclusion

Summary of Key Research Findings on [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

A comprehensive review of existing scientific literature reveals a notable lack of specific research focused exclusively on this compound. Consequently, there are no detailed research findings, data tables, or established biological activity profiles to summarize for this specific compound. The scientific community has yet to publish in-depth studies on its synthesis, characterization, or potential applications. Its existence is primarily noted in chemical supplier databases, indicating its availability for research purposes.

The imidazole (B134444) ring is a well-known pharmacophore present in numerous biologically active compounds and pharmaceuticals. nih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net Similarly, the benzyl (B1604629) alcohol scaffold is found in various compounds with diverse biological and commercial uses. The combination of these two moieties in this compound suggests that it could be a valuable building block or a candidate for biological screening. However, without dedicated studies, its specific properties and potential remain theoretical.

Unanswered Questions and Future Research Challenges in the Study of this compound

The absence of dedicated research on this compound gives rise to a multitude of unanswered questions and presents several avenues for future scientific inquiry. These challenges span the entire lifecycle of drug discovery and development, from fundamental chemistry to potential therapeutic applications.

Key Unanswered Questions:

Synthetic Routes and Optimization: What are the most efficient and scalable synthetic methods for producing this compound with high purity and yield?

Physicochemical Properties: What are the detailed physicochemical properties of this compound, including its solubility, stability, pKa, and lipophilicity?

Conformational Analysis: What is the preferred three-dimensional conformation of the molecule, and how does this influence its potential interactions with biological targets?

Biological Activity Profile: Does this compound exhibit any significant biological activity? A broad screening against various targets would be necessary to determine its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme-inhibiting agent.

Mechanism of Action: If any biological activity is identified, what is the underlying mechanism of action at the molecular level?

Structure-Activity Relationships (SAR): How do modifications to the imidazole or phenyl rings, or the methanol group, affect the compound's biological activity?

Metabolic Fate: If considered for therapeutic use, how is the compound metabolized in biological systems, and what are its metabolites?

Future Research Challenges:

The primary challenge is the initiation of foundational research on this compound. This would involve its synthesis and thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. Subsequently, a comprehensive biological screening program would be required to identify any potential therapeutic value. Overcoming the initial hurdle of securing funding and resources for a previously unstudied molecule will be a significant first step.

Broader Impact and Significance of this compound Research

While direct research on this compound is currently absent, the potential impact of such research can be inferred from the broad significance of imidazole-containing compounds in science and medicine. nih.gov

Should this compound be found to possess valuable properties, its impact could be significant in several areas:

Medicinal Chemistry: As a novel scaffold, it could lead to the development of a new class of therapeutic agents. The imidazole moiety is a key component of many antifungal drugs, and research into this compound could potentially yield new treatments for fungal infections. researchgate.net Furthermore, the diverse biological activities associated with imidazole derivatives suggest potential applications in oncology, immunology, and neurology. nih.govresearchgate.net

Drug Discovery and Development: The study of this relatively simple molecule could provide valuable insights into the structure-activity relationships of imidazole-based compounds, aiding in the rational design of more potent and selective drugs.

Materials Science: Imidazole derivatives have applications in the development of ionic liquids, corrosion inhibitors, and as ligands in coordination chemistry. nih.gov Research into the properties of this compound could uncover new applications in these fields.

In essence, the significance of future research on this compound lies in its potential to expand the chemical toolbox for both medicine and materials science. The exploration of this and other understudied molecules is crucial for driving innovation and addressing unmet scientific and medical needs.

Q & A

Basic: What synthetic methodologies are recommended for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol?

Answer:
The synthesis typically involves multi-step reactions, leveraging imidazole derivatives and aromatic alcohols. Key steps include:

  • Substitution reactions : Reacting 4-(chloromethyl)phenyl derivatives with imidazole under basic conditions (e.g., NaH/TBAB in DMF) to introduce the imidazole moiety .
  • Reduction steps : Reducing ketone intermediates (e.g., [4-(imidazolylmethyl)phenyl]methanone) to the corresponding alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation .
  • Optimization : Recent methods emphasize ethanol reflux with acetic acid catalysis to improve yield (up to 80%) and purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, monoclinic systems (e.g., space group C2/c) with parameters a = 13.9180 Å, b = 7.1980 Å can confirm structure .
  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify imidazole protons (δ 6.35–8.32 ppm) and aromatic/ethanol moieties .
  • Mass spectrometry : High-resolution MS (e.g., m/z 257.12) validates molecular weight and fragmentation patterns .

Advanced: How do crystallographic challenges impact structural validation of this compound?

Answer:

  • Data collection : High-resolution diffraction (e.g., R factor < 0.035) requires low-temperature (100 K) single-crystal X-ray studies to minimize thermal motion artifacts .
  • Refinement : SHELX programs (e.g., SHELXL) are preferred for small-molecule refinement, but twinning or disordered solvent molecules may necessitate alternative software (e.g., Olex2) for ambiguous electron density .
  • Validation : Cross-checking with IR (e.g., C=O stretch at 1722 cm⁻¹) and computational methods (DFT-optimized geometries) resolves discrepancies .

Advanced: How to address contradictions in reported biological activity data?

Answer:

  • Experimental design : Standardize antifungal assays (e.g., Candida albicans MIC values) using CLSI guidelines to minimize variability .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., 2,4-dichlorophenyl vs. fluorophenyl groups) on antifungal efficacy. For example, dichlorophenyl analogs show enhanced activity due to hydrophobic interactions .
  • Data reconciliation : Meta-analysis of IC₅₀ values across studies (e.g., MAO inhibition vs. antifungal activity) clarifies target specificity .

Advanced: What strategies optimize stability during storage and handling?

Answer:

  • Degradation pathways : Monitor hydrolytic susceptibility of the ethanol group via accelerated stability studies (40°C/75% RH for 6 months) .
  • Storage conditions : Lyophilized powders stored at -20°C in amber vials under argon prevent oxidation and hygroscopic degradation .
  • Analytical monitoring : Periodic HPLC (C18 column, methanol/water gradient) detects impurities (>95% purity threshold) .

Advanced: How to evaluate environmental impact and degradation products?

Answer:

  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity (EC₅₀ values) .
  • Degradation studies : UV/H₂O₂ advanced oxidation processes identify primary breakdown products (e.g., imidazole ring cleavage) via LC-MS .
  • QSAR modeling : Predict bioaccumulation potential (log P ~2.5) and persistence using EPI Suite™ .

Advanced: What computational methods support SAR studies for this compound?

Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with fungal CYP51 (target for azole antifungals) .
  • DFT calculations : B3LYP/6-31G(d) optimizations quantify electron distribution (e.g., imidazole N-atom nucleophilicity) .
  • MD simulations : GROMACS assesses conformational stability in lipid bilayers to predict membrane permeability .

Advanced: How to resolve spectral overlaps in NMR analysis?

Answer:

  • 2D NMR : COSY and HSQC distinguish overlapping aromatic (δ 7.12–7.98 ppm) and imidazole protons .
  • Solvent selection : DMSO-d₆ enhances resolution for hydroxyl protons (δ 11.60 ppm) via hydrogen-bonding shifts .
  • Paramagnetic additives : Adding Cr(acac)₃ reduces relaxation times, sharpening broad signals .

Advanced: What are the implications of polymorphism in pharmacological studies?

Answer:

  • Screening : High-throughput crystallization (e.g., Crystal16®) identifies polymorphs (Form I vs. Form II) with distinct dissolution rates .
  • Bioavailability : Correlate polymorphic stability (via DSC/TGA) with in vitro permeability (Caco-2 assays) .
  • Regulatory compliance : Follow ICH Q6A guidelines for polymorphism control in API batches .

Advanced: How to design analogs with improved metabolic stability?

Answer:

  • Metabolic soft spots : Identify labile sites (e.g., ethanol group) via liver microsome assays. Fluorination or methyl substitution reduces CYP450-mediated oxidation .
  • Prodrug strategies : Convert the hydroxyl group to esters (e.g., acetate prodrugs) for sustained release .
  • In silico profiling : Use ADMET Predictor™ to optimize log D and plasma protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.